

Spectroscopic Characterization of (3-Bromopropyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (3-Bromopropyl)benzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Bromopropyl)benzene** (CAS No. 637-59-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of **(3-Bromopropyl)benzene** relies on a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and fragmentation pattern, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the detailed carbon-hydrogen framework. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. The ^1H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ^{13}C NMR spectrum details the carbon skeleton.

Table 1: ^1H NMR Spectroscopic Data for **(3-Bromopropyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.17	m	5H	Ar-H
3.39	t	2H	-CH ₂ -Br
2.76	t	2H	Ar-CH ₂ -
2.21 - 2.11	m (quintet)	2H	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **(3-Bromopropyl)benzene**[1]

Chemical Shift (δ) ppm	Assignment
140.5	Ar-C (quaternary)
128.5	Ar-CH
128.4	Ar-CH
126.1	Ar-CH
35.1	Ar-CH ₂ -
33.6	-CH ₂ -CH ₂ -Br
32.8	-CH ₂ -CH ₂ -Br

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **(3-Bromopropyl)benzene**[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium-Weak	Aromatic C-H Stretch
2960 - 2850	Strong	Aliphatic C-H Stretch
1605, 1495, 1450	Medium-Weak	Aromatic C=C Bending
745, 695	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)
650 - 550	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained via Electron Ionization (EI).

Table 4: Mass Spectrometry Data for **(3-Bromopropyl)benzene**[\[1\]](#)[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
198/200	~11.5 / ~11.3	[M] ⁺ , [M+2] ⁺ (Molecular ion peak, presence of Br)
119	~2.1	[M - Br] ⁺
117	4.5	[C ₉ H ₉] ⁺
92	16.9	[C ₇ H ₈] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
65	9.5	[C ₅ H ₅] ⁺

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **(3-Bromopropyl)benzene** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard NMR tube. [5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
- Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds.[5][6] For ^{13}C NMR, a greater number of scans is necessary due to the lower natural abundance of the ^{13}C isotope, and proton decoupling is employed to simplify the spectrum.[5]

Infrared (IR) Spectroscopy

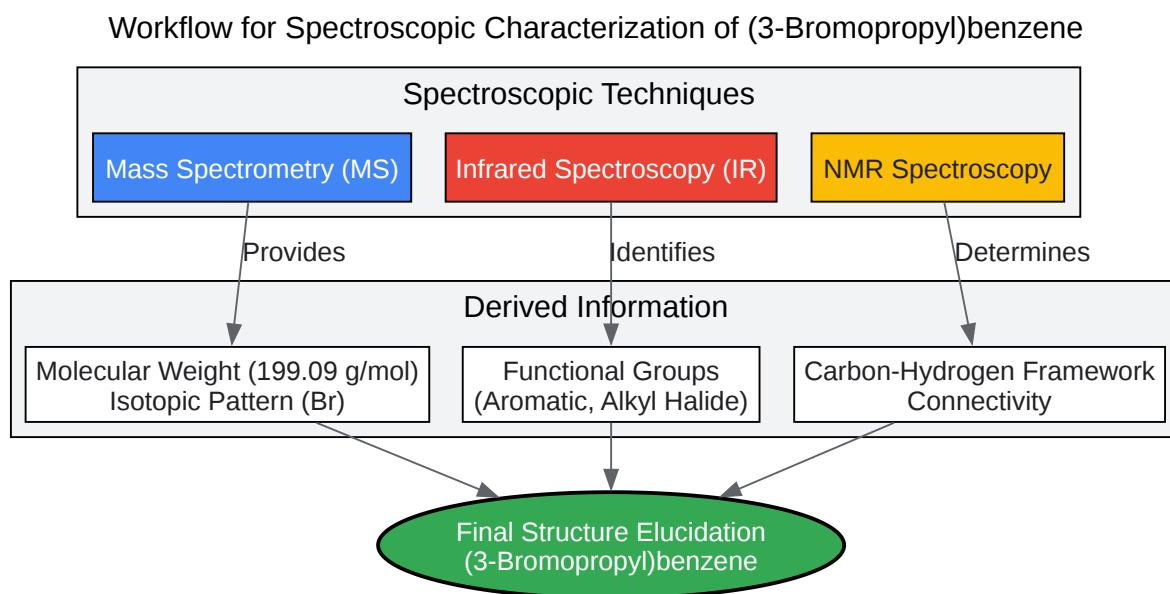
- Sample Preparation: As **(3-Bromopropyl)benzene** is a liquid at room temperature, the neat liquid sample is prepared by placing a single drop of the compound between two polished salt plates (e.g., NaCl or KBr) to create a thin capillary film.[7][8]
- Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.[8][9] A background spectrum of the empty salt plates is typically recorded first and subtracted from the sample spectrum. The spectrum is then recorded, usually in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like **(3-Bromopropyl)benzene**.[10][11] The sample is introduced into the ion source under high vacuum, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12]
- Analysis: The impact of the electrons causes the molecule to ionize and fragment.[10][13] The resulting positively charged molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[11][12] The detector records the abundance of each ion, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(3-Bromopropyl)benzene** using the described spectroscopic techniques.



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Caption: Logical workflow for structural analysis.

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- To cite this document: BenchChem. [Spectroscopic Characterization of (3-Bromopropyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042933#spectroscopic-data-for-3-bromopropyl-benzene-nmr-ir-ms>]

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